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Compound Name: 2-Chloro-3-fluoroprop-1-ene

CAS No.: 32804-07-2

Cat. No.: B1418002 Get Quote

The Fluorinated Allyl Synthon: Synthesis, Reactivity,
and Applications
Executive Summary
2-Chloro-3-fluoroprop-1-ene (CAS: 32804-07-2) represents a specialized class of

halogenated alkenes serving as a critical "bifunctional" synthon in organic synthesis.[1][2][3][4]

[5] Distinguished by its unique substitution pattern—featuring a vinylic chlorine and an allylic

fluorine—this molecule offers orthogonal reactivity profiles that are highly prized in medicinal

chemistry and materials science.

Unlike its perfluorinated counterparts, this mono-fluorinated alkene allows for precise "atom-

editing," enabling the introduction of a single fluorine atom to modulate

, lipophilicity (LogP), and metabolic stability without overwhelming steric bulk. This guide
provides a comprehensive technical analysis of its physicochemical properties, industrial
synthesis via Halogen Exchange (Halex), and its utility as a scaffold for transition-metal
catalyzed cross-couplings.

Part 1: Physicochemical Profile & Identification
The distinct reactivity of 2-chloro-3-fluoroprop-1-ene arises from the electronic push-pull

between the electron-withdrawing allylic fluorine and the mesomeric donation of the vinylic

chlorine.
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Table 1: Technical Specifications

Property Data Notes

IUPAC Name 2-Chloro-3-fluoroprop-1-ene

CAS Number 32804-07-2
Distinct from the trifluoro

analog (HCFC-1233xf)

Molecular Formula

Molecular Weight 94.52 g/mol

Physical State Colorless Liquid Volatile

Boiling Point ~80–85 °C (Predicted)

Estimate based on 2,3-

dichloropropene (

C)

Density ~1.1–1.2 g/cm³
Halogenated density

contribution

Solubility
Soluble in DCM, THF,

Acetonitrile
Immiscible with water

Stability Acid sensitive; Polymerizable
Stabilize with radical inhibitors

(e.g., BHT)

Part 2: Synthesis & Manufacturing Methodologies
The primary challenge in synthesizing 2-chloro-3-fluoroprop-1-ene is achieving selective

fluorination at the allylic position without disturbing the vinylic chloride or causing

polymerization.

2.1 Primary Route: Nucleophilic Fluorination (Halex)
The most robust industrial route utilizes 2,3-dichloropropene as the starting material. This

reaction exploits the significant difference in bond dissociation energies (BDE) and the lability

of allylic halides compared to vinylic halides.

Precursor: 2,3-Dichloropropene (Allylic chloride is reactive; Vinylic chloride is inert to
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).

Reagent: Potassium Fluoride (KF) or Cesium Fluoride (CsF).

Catalyst: Phase Transfer Catalyst (PTC) such as 18-Crown-6 or Tetrabutylammonium

bromide (TBAB).

Solvent: Polar Aprotic (Sulfolane, DMF, or Acetonitrile).

Mechanism & Causality: The reaction proceeds via a classic

mechanism. The allylic carbon is electrophilic. The use of a PTC is critical because inorganic
fluoride salts have poor solubility in organic solvents. The "naked" fluoride ion, stripped of its
hydration shell by the PTC, acts as a potent nucleophile, displacing the chloride.

Critical Process Parameter: The reaction temperature must be controlled (<100 °C) to prevent

the formation of the thermodynamic byproduct (isomerization of the double bond) or

polymerization.

2.2 Secondary Route: Dehydrohalogenation
An alternative approach involves the elimination of HCl from 1,2-dichloro-3-fluoropropane. This

method is less atom-economical but useful if the saturated precursor is readily available from

chlorination of allyl fluoride.

Visualization of Synthesis Logic
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Figure 1: Selective nucleophilic fluorination pathway via Halogen Exchange (Halex).[3]

Part 3: Reactivity & Synthetic Utility
2-Chloro-3-fluoroprop-1-ene acts as a "linchpin" molecule. Its utility is defined by three

reactive sites: the allylic C-F bond, the vinylic C-Cl bond, and the alkene

-system.

3.1 Transition Metal Cross-Coupling
The vinylic chlorine is a prime handle for Palladium- or Nickel-catalyzed cross-coupling

reactions (Suzuki-Miyaura, Stille, Negishi).

Application: Synthesis of fluorinated styrenes or complex dienes.

Protocol Insight: Oxidative addition of Pd(0) into the C-Cl bond is slower than C-Br; bulky,

electron-rich ligands (e.g., Buchwald ligands like XPhos) are required to facilitate this step.

3.2 Nucleophilic Allylic Substitution (

vs

)
While the C-F bond is generally strong, under specific Lewis Acid catalysis (
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), the fluoride can act as a leaving group, allowing for the introduction of heteroatoms (N, O, S)
at the allylic position.

3.3 Polymerization
As a fluoro-olefin, it can serve as a comonomer in the production of specialized

fluoroelastomers. The chlorine atom provides a "cure site" for cross-linking, while the fluorine

atom confers chemical resistance.

Reactivity Workflow Diagram
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Figure 2: Divergent synthetic pathways utilizing the orthogonal reactivity of the chloro-fluoro-

alkene core.

Part 4: Safety, Handling, & Stability (E-E-A-T)
Working with low-molecular-weight halogenated alkenes requires strict adherence to safety

protocols due to their volatility and potential alkylating ability.

Hazards:

Flammability: High. Flash point is likely <30 °C. Ground all equipment.

Toxicity: Potential alkylating agent. Suspected mutagen. Handle in a fume hood.
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Lachrymator: Allylic halides often irritate mucous membranes.

Storage Protocol:

Inhibitors: Store with 100-200 ppm BHT (Butylated hydroxytoluene) to prevent

autopolymerization.

Container: PTFE-lined stainless steel or glass. Avoid aluminum (potential for catalytic

dehydrohalogenation).

Temperature: Refrigerate (2–8 °C).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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